molecular formula C13H9FN2O4 B3118378 4-(4-Fluoroanilino)-3-nitrobenzoic acid CAS No. 23764-56-9

4-(4-Fluoroanilino)-3-nitrobenzoic acid

Cat. No. B3118378
CAS RN: 23764-56-9
M. Wt: 276.22 g/mol
InChI Key: WAGHQKHIJQOTSW-UHFFFAOYSA-N
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Description

4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .


Synthesis Analysis

4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .


Molecular Structure Analysis

The molecular formula of 4-Fluoroaniline is C6H6FN . The molecular weight is 111.119 g/mol .


Chemical Reactions Analysis

4-Fluoroaniline is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide . It has also been evaluated for the production of ligands for homogeneous catalysis .


Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid . It has a density of 1.1725 g/cm3 . The melting point is -1.9 °C and the boiling point is 188 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(4-Fluoroanilino)-3-nitrobenzoic acid serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for designing novel pharmaceutical compounds. By modifying its structure, scientists can create analogs with improved pharmacological properties. These derivatives might exhibit enhanced bioactivity, selectivity, or reduced side effects. For instance, the compound could be a starting point for developing new anti-cancer agents or other therapeutic drugs .

Organic Synthesis and Catalysis

The compound’s functional groups make it useful in organic synthesis. Researchers investigate its reactivity in various reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. Additionally, 4-(4-Fluoroanilino)-3-nitrobenzoic acid can serve as a ligand in homogeneous catalysis. These applications contribute to the development of efficient synthetic methodologies and the creation of complex molecules .

Materials Science and Nanotechnology

Scientists explore the compound’s properties for potential applications in materials science. Its unique combination of fluorine and nitro groups may lead to interesting behavior in thin films, coatings, or nanomaterials. Researchers investigate its role in enhancing material properties, such as stability, conductivity, or optical properties. These studies contribute to advancements in nanotechnology and functional materials .

Photophysical Studies and Sensors

The absorption and emission properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid make it suitable for photophysical studies. Researchers examine its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, the compound could serve as a fluorescent probe or sensor for detecting specific analytes. Its responsiveness to environmental changes (e.g., pH, temperature) allows for the design of sensitive molecular probes .

Analytical Chemistry and Chromatography

The compound’s unique structure and functional groups make it relevant in analytical chemistry. Researchers use it as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its distinct retention time aids in identifying and quantifying other compounds in complex mixtures. Moreover, its stability and reproducibility contribute to accurate analytical measurements .

Agrochemical Research

While less explored, 4-(4-Fluoroanilino)-3-nitrobenzoic acid could find applications in agrochemical research. Scientists investigate its potential as a precursor for designing new pesticides, herbicides, or fungicides. By modifying its structure, they aim to enhance efficacy while minimizing environmental impact. The compound’s properties may contribute to sustainable crop protection strategies .

Future Directions

Gefitinib, which is synthesized from 4-Fluoroaniline, has been approved for the treatment of patients with advanced non-small-cell lung cancer in many countries . Studies have indicated its potential for treating patients with other types of solid tumors .

properties

IUPAC Name

4-(4-fluoroanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGHQKHIJQOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoroanilino)-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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